Benzophenone-9

概要

説明

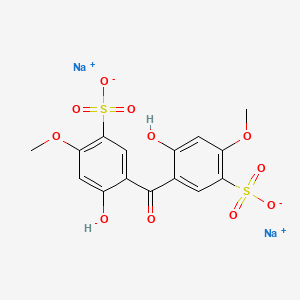

Benzophenone-9, also known as 2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid, is an organic compound widely used in various industries. It is a derivative of benzophenone, characterized by the presence of a sulfonic acid group, which enhances its solubility in water. This compound is primarily known for its role as a UV filter in sunscreens and other cosmetic products, protecting the skin from harmful ultraviolet radiation.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzophenone-9 typically involves the sulfonation of 2-Hydroxy-4-methoxybenzophenone. The process begins with the preparation of 2-Hydroxy-4-methoxybenzophenone, which is then treated with sulfuric acid or oleum to introduce the sulfonic acid group. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields. The final product is then purified through crystallization or other separation techniques to remove any impurities.

化学反応の分析

Types of Reactions

Benzophenone-9 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfone derivatives, while reduction can yield hydroxylated products.

科学的研究の応用

Chemical Properties and Structure

Benzophenone-9 (C₁₅H₁₂Na₂O₁₁S₂) possesses unique chemical characteristics that contribute to its effectiveness as a UV filter. Its structure allows it to absorb UV radiation effectively, making it suitable for various formulations.

Applications in Cosmetics and Personal Care

2.1 UV Protection

This compound is widely used in sunscreens and other cosmetic products to provide UV protection. It absorbs harmful UV rays, thus preventing skin damage and photodeterioration of product ingredients. The following table summarizes the efficacy of this compound compared to other UV filters:

| UV Filter | UV Absorption Range (nm) | Common Uses |

|---|---|---|

| This compound | 290-320 | Sunscreens, lotions |

| Octocrylene | 270-320 | Sunscreens |

| Avobenzone | 280-320 | Sunscreens |

2.2 Stability in Formulations

Research indicates that this compound enhances the stability of cosmetic formulations against UV light exposure. Its inclusion helps maintain the integrity of active ingredients, thereby prolonging product shelf life. A study demonstrated that formulations containing this compound exhibited significantly lower degradation rates under UV exposure compared to those without it .

Case Studies

3.1 Efficacy in Sunscreen Products

A comparative study on sunscreen efficacy showed that products containing this compound provided superior protection against UVA and UVB rays compared to those using traditional filters alone. In this study, participants using a sunscreen with this compound reported fewer instances of sunburn over a summer period compared to those using non-Benzophenone formulations .

3.2 Hair Care Products

In hair care applications, this compound is utilized to protect hair color and prevent damage from UV exposure. A study examining the effects of various UV filters on hair showed that formulations with this compound maintained color vibrancy significantly longer than those without it .

Regulatory Insights

This compound is recognized by regulatory bodies such as the FDA and the European Commission for its safe use in cosmetic products. It is classified as a low-risk ingredient concerning skin irritation and sensitization potential . However, ongoing research continues to evaluate its long-term effects on human health and the environment.

作用機序

The primary mechanism by which Benzophenone-9 exerts its effects is through the absorption of UV radiation. The sulfonic acid group enhances its solubility, allowing it to be easily incorporated into aqueous formulations. Upon exposure to UV light, this compound absorbs the radiation and dissipates the energy as heat, preventing damage to the underlying material or skin. It primarily targets the UVB range (280-320 nm) but also offers some protection against UVA (320-400 nm).

類似化合物との比較

Similar Compounds

Benzophenone-3 (Oxybenzone): Another UV filter used in sunscreens, but less water-soluble compared to Benzophenone-9.

Benzophenone-4 (Sulisobenzone): Similar in structure but with different solubility and UV absorption characteristics.

Benzophenone-8 (Dioxybenzone): Offers broader UV protection but is less commonly used due to potential skin sensitization.

Uniqueness

This compound stands out due to its high water solubility, making it ideal for use in aqueous formulations. Its ability to absorb both UVA and UVB radiation effectively provides comprehensive protection, making it a preferred choice in many sunscreen products.

生物活性

Benzophenone-9 (BP-9), also known as Disodium 3,3'-carbonylbis[4-hydroxy-6-methoxybenzenesulphonate], is a compound widely recognized for its applications in cosmetics and personal care products due to its UV-absorbing properties. However, its biological activities extend beyond photoprotection, encompassing various pharmacological effects. This article explores the biological activity of BP-9, including its antitumor potential, anti-inflammatory properties, and safety profile based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure which includes two hydroxyl groups and a sulfonate moiety, enhancing its solubility and stability in aqueous environments. This structure contributes to its effectiveness as a UV filter.

1. Antitumor Activity

Recent studies have indicated that benzophenone derivatives exhibit significant antitumor activity. Research involving various benzophenone compounds, including BP-9, has shown promising results against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| BP-1 | HL-60 | 0.48 |

| BP-8 | A-549 | 0.82 |

| BP-9 | SW480 | 0.99 |

These compounds were evaluated for their cytotoxic effects, with BP-1 demonstrating the strongest inhibitory activity across multiple cancer cell lines . The mechanism of action involves the modulation of key signaling pathways associated with tumor growth and proliferation.

2. Anti-inflammatory Properties

Benzophenone derivatives have also been investigated for their anti-inflammatory effects. For instance, studies have shown that certain analogues can inhibit the expression of inflammatory markers such as TNF-α and IL-6:

| Compound | Inhibition of TNF-α (%) | Inhibition of IL-6 (%) |

|---|---|---|

| BP-A | 54 | 97 |

| BP-B | 65 | 89 |

These findings suggest that BP-9 and its analogues may serve as potential therapeutic agents in managing inflammatory conditions .

3. Carcinogenicity Studies

Despite the beneficial properties, safety assessments are crucial. Studies conducted on F344 rats and B6C3F1 mice revealed that prolonged exposure to benzophenone resulted in increased incidences of renal tubule adenomas and hyperplasia, particularly at higher dosages (1,250 ppm) . The findings highlighted a positive correlation between benzophenone exposure and the development of neoplastic lesions in male rats, raising concerns about its long-term safety.

Case Studies

Several case studies have explored the biological activities of benzophenone compounds:

- Study on Anticancer Effects : A study evaluated the anticancer effects of benzophenone derivatives against human cancer cell lines using MTT assays. The results indicated a dose-dependent response with significant cytotoxicity observed at lower concentrations .

- Inflammation Model : In a model of inflammation induced by IFN-γ in HaCaT cells, BP-9 was shown to inhibit ICAM-1 expression significantly, suggesting its potential use in treating inflammatory skin conditions .

特性

IUPAC Name |

disodium;4-hydroxy-5-(2-hydroxy-4-methoxy-5-sulfonatobenzoyl)-2-methoxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O11S2.2Na/c1-25-11-5-9(16)7(3-13(11)27(19,20)21)15(18)8-4-14(28(22,23)24)12(26-2)6-10(8)17;;/h3-6,16-17H,1-2H3,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCHWIWENYCPIL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)C(=O)C2=CC(=C(C=C2O)OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Na2O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76656-36-5 | |

| Record name | Uvinul 3048 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076656365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3,3'-carbonylbis[4-hydroxy-6-methoxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 3,3'-carbonylbis[4-hydroxy-6-methoxybenzenesulphonate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOPHENONE-9 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7925W14T4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。